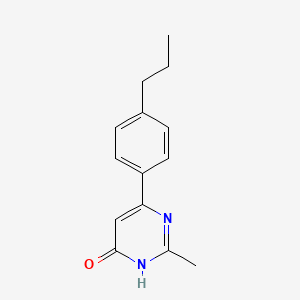

2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol

描述

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Academic Research

The journey of pyrimidine chemistry began in the 19th century, marking a significant chapter in the study of heterocyclic compounds. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, systematic investigation gained momentum in the 1870s and 1880s. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine by preparing barbituric acid from urea (B33335) and malonic acid. nih.gov The term "pyrimidine" itself was coined by German chemist Emil Pinner in 1885, combining "pyridine" and "amidine" to reflect its structural components. nih.govnih.gov

Initial research focused on the synthesis and characterization of simple pyrimidine derivatives. A major breakthrough was the preparation of the parent, unsubstituted pyrimidine compound in 1900 by Gabriel and Colman. nih.gov The early 20th century saw the profound biological importance of pyrimidines unveiled with the identification of cytosine, thymine, and uracil (B121893) as essential nucleobases in DNA and RNA. pensoft.net This discovery fundamentally linked pyrimidine chemistry to the emerging fields of genetics and molecular biology, spurring decades of intensive research. Synthetic methodologies evolved from classical condensation reactions, such as the Biginelli reaction first described in 1891, to more advanced, efficient, and versatile techniques, including multicomponent reactions and modern catalytic methods. nih.govchemspider.com

Significance of Pyrimidinol Scaffolds in Modern Chemical Science

The pyrimidinol scaffold, a pyrimidine ring bearing a hydroxyl group, is a "privileged scaffold" in chemical science, particularly in medicinal chemistry. This designation stems from its recurring presence in biologically active compounds and its ability to interact with a wide range of biological targets. Pyrimidine derivatives are integral to life itself as components of nucleic acids and vitamins like thiamine (B1217682) (Vitamin B1). nih.govresearchgate.net

In synthetic chemistry, the pyrimidinol core serves as a versatile building block for creating complex molecules. The hydroxyl group can exist in tautomeric equilibrium with its keto form (a pyrimidone), influencing its reactivity and hydrogen bonding capabilities. nih.gov This structural feature is crucial for its function in many therapeutic agents. The pyrimidine framework has been successfully incorporated into drugs targeting a vast array of conditions. researchgate.netgoogle.comresearchgate.net Its structural analogs are central to the development of agents for various therapeutic areas. bldpharm.comnih.gov The adaptability of the pyrimidine ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired activities and selectivities. chemspider.com

Research Trajectory of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol within Pyrimidinol Derivatives

Specific academic literature and patent filings detailing the synthesis or application of this compound are not widely available in public databases. Its existence is primarily noted in chemical supplier catalogs, suggesting it is available for research purposes, likely as a building block or for screening libraries.

However, its structure places it firmly within a well-established class of 2,6-disubstituted-4-pyrimidinols. The general synthesis for such compounds typically involves a condensation reaction. A common route is the reaction of an amidine (in this case, acetamidine, which provides the 2-methyl group) with a β-ketoester. For this specific compound, the required β-ketoester would be ethyl 3-(4-propylphenyl)-3-oxopropanoate. This classic synthetic approach offers a straightforward method for constructing the pyrimidine core with the desired substituents at the 2- and 6-positions.

Research into structurally similar compounds is extensive. For instance, studies on various 6-aryl-pyrimidin-4-yl derivatives have been conducted to explore their potential as anti-infective agents. nih.gov The investigation of different substitutions on the pyrimidine ring is a common strategy in drug discovery to modulate biological activity. pensoft.netmdpi.com Therefore, while this compound itself does not have a documented research history, it represents a logical combination of structural motifs—a small alkyl group at the 2-position and an aryl group at the 6-position—that are frequently explored in the broader search for novel chemical entities.

属性

分子式 |

C14H16N2O |

|---|---|

分子量 |

228.29 g/mol |

IUPAC 名称 |

2-methyl-4-(4-propylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C14H16N2O/c1-3-4-11-5-7-12(8-6-11)13-9-14(17)16-10(2)15-13/h5-9H,3-4H2,1-2H3,(H,15,16,17) |

InChI 键 |

MNJROIMKXPTRQB-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C |

产品来源 |

United States |

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 4 Propylphenyl Pyrimidin 4 Ol

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger target protein. This method is crucial for understanding the potential therapeutic action of a compound by identifying its binding mode and affinity within the active site of a biological target.

For pyrimidine (B1678525) derivatives, molecular docking studies have been extensively used to explore their potential as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) which are crucial in cancer therapy. Studies on similar 4-substituted N-phenylpyrimidin-2-amine derivatives have identified key interactions with CDK2, CDK4, and CDK6. The binding pockets of these kinases have specific amino acid residues that are critical for inhibitor binding. For instance, interactions with residues like Lys33, Lys89, and Asp145 in CDK2 are often vital for potent inhibition.

When 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol is docked into such targets, the pyrimidine core, the methyl group, and the propylphenyl substituent would engage in various non-covalent interactions. These typically include:

Hydrogen Bonds: The hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, forming crucial connections with polar residues in an enzyme's active site.

Hydrophobic Interactions: The propylphenyl group can fit into hydrophobic pockets of the target protein, forming van der Waals interactions that contribute significantly to binding affinity.

π-Interactions: The phenyl and pyrimidine rings can engage in π-π stacking or CH-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

The strength of these interactions is quantified by a docking score, which estimates the binding affinity (often in kcal/mol). While specific docking studies for this compound are not detailed in the provided results, the methodology applied to similar pyrimidine-based inhibitors suggests it would be evaluated against targets like kinases or other enzymes where this scaffold has shown activity. The results of such studies are typically summarized in a table detailing the binding energies and key interacting residues.

Table 1: Illustrative Molecular Docking Interaction Data This table is a representative example based on typical findings for pyrimidine derivatives.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | Lys33, Asp145 | Hydrogen Bond |

| Ile10, Val64 | Hydrophobic | ||

| Phe80 | π-π Stacking | ||

| Cyclin-Dependent Kinase 6 (CDK6) | -8.2 | Lys43, Asp163 | Hydrogen Bond |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By solving the Schrödinger equation with approximations, DFT can calculate various molecular properties and provide deep insights into a compound's stability and chemical behavior.

For pyrimidine derivatives, DFT calculations are commonly performed using basis sets like B3LYP/6-311G(d,p) to optimize the molecular geometry and compute electronic parameters. Key properties analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are critical for predicting how the molecule will interact with biological receptors. For this compound, the oxygen and nitrogen atoms would be expected to be nucleophilic sites.

Table 2: Representative DFT-Calculated Quantum Chemical Parameters This table contains example values typical for this class of compounds.

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.4 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (µ) | 3.5 Debye | Measure of the molecule's overall polarity |

| Electronegativity (χ) | 4.1 eV | Measure of the power to attract electrons |

Conformational Analysis and Supramolecular Interactions

Supramolecular interactions refer to the non-covalent forces between molecules that lead to the formation of larger, organized structures, such as in a crystal lattice. These interactions are fundamental to how the compound behaves in the solid state and how it interacts with other molecules. Key supramolecular interactions for this compound would include:

Hydrogen Bonding: The hydroxyl group on the pyrimidine ring is a strong hydrogen bond donor, and the ring nitrogens are acceptors. In a crystal structure, these can lead to the formation of dimers or extended chains, creating stable supramolecular synthons.

π–π Stacking: The aromatic phenyl and pyrimidine rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or aromatic rings as acceptors also play a role in stabilizing the crystal packing.

Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal, providing a detailed picture of the supramolecular architecture.

In Silico Prediction of Bioactivity and Pharmacokinetic Properties

Before a compound can be considered for development, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico tools and web servers provide rapid predictions of these properties, helping to identify potential liabilities early in the research process.

For this compound, a typical ADMET profile would be predicted using computational models:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to assess oral bioavailability. Properties are often evaluated against criteria like Lipinski's Rule of Five, which helps predict drug-likeness.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding. These factors determine where the compound travels in the body and how much of it is free to interact with its target.

Metabolism: The models predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Toxicity: Various toxicological endpoints are predicted, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Table 3: Predicted ADMET and Physicochemical Properties This table shows representative data from in silico prediction tools.

| Property / Parameter | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical | ||

| Molecular Weight | 242.31 g/mol | Compliant with Lipinski's rules |

| LogP (Lipophilicity) | 3.1 | Compliant with Lipinski's rules |

| H-Bond Donors | 1 | Compliant with Lipinski's rules |

| H-Bond Acceptors | 3 | Compliant with Lipinski's rules |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) | Permeable | May cross into the central nervous system |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Negative | Likely non-mutagenic |

Exploration of Nonlinear Optical Properties (NLO) and Optoelectronic Behavior

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics, such as frequency conversion and optical switching. Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. The pyrimidine ring can act as part of the π-conjugated system.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific in vitro biological activities of the chemical compound This compound as per the requested article outline.

Extensive searches were conducted to find data related to the compound's potential effects on:

Enzyme Inhibition: Specifically, its activity against Cyclooxygenase (COX) enzymes (COX-1 and COX-2), Protein Kinases such as CDK2 and JAK3, and other potential enzyme targets.

Antioxidant and Radical Quenching Mechanisms: Information regarding its capacity to neutralize free radicals and its underlying antioxidant pathways.

Cellular Pathway Modulation: Data from in vitro models on its effects on cellular respiration and the corresponding levels of adenosine (B11128) triphosphate (ATP).

The search results consistently indicated a lack of specific studies focused on "this compound." While the broader class of pyrimidinol derivatives has been investigated for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, the research is not specific to the requested compound. This absence of dedicated research makes it impossible to provide the detailed findings, data tables, and mechanistic pathways as stipulated in the article outline.

Therefore, the requested article focusing solely on the in vitro biological activity of "this compound" cannot be generated at this time due to the lack of available scientific data.

In Vitro Biological Activity and Mechanistic Pathways of Pyrimidinol Derivatives

Cellular Pathway Modulation (In Vitro Models)

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates. nih.gov This imbalance can lead to significant damage to vital cellular components, including lipids, proteins, and nucleic acids. nih.govijpsonline.com Pyrimidine (B1678525) derivatives have been identified as promising agents in mitigating the detrimental effects of oxidative stress, acting as "free radical scavengers". ijpsonline.comijpsonline.com

The antioxidant mechanism of these compounds often involves donating an electron to neutralize rampant free radicals, thereby reducing their capacity to cause cellular damage. ijpsonline.comijpsonline.com A series of aza analogues of the neuroprotective drug idebenone, which are pyrimidinol derivatives, have been synthesized and evaluated for their ability to attenuate oxidative stress. nih.gov These studies indicate that modifications to the redox core and the side chain of the pyrimidinol structure can significantly influence its antioxidant and cytoprotective properties. nih.gov

Research on new pyrimidinol derivatives has shown that careful optimization of the molecule can yield multifunctional radical quenchers capable of potently suppressing ROS and inhibiting lipid peroxidation. nih.gov For instance, studies on cultured Friedreich's ataxia (FRDA) fibroblasts and lymphocytes demonstrated that certain pyrimidinol derivatives could offer cytoprotection against induced oxidative stress. nih.gov It was found that compounds with side chains extending 14–16 atoms from the pyrimidinol ring were particularly potent antioxidants. nih.gov These optimized compounds were noted for their potential to block oxidative stress, maintain the integrity of the mitochondrial membrane, and augment ATP levels, suggesting their utility in conditions linked to mitochondrial dysfunction and oxidative stress. nih.gov

Further investigations have highlighted that the antioxidant activity of pyrimidine derivatives is linked to their ability to down-regulate levels of ROS. rsc.org Some derivatives have been shown to modulate the Keap1-NRF2-HO-1 pathway, a critical signaling cascade in the cellular response to oxidative stress. rsc.org

| Compound Class | Observed In Vitro Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrimidinol Derivatives (Idebenone Analogues) | Potent suppression of ROS and lipid peroxidation. | Act as multifunctional radical quenchers. | nih.gov |

| General Pyrimidine Derivatives | Reduction of oxidative damage to cells, proteins, and DNA. | Donation of an electron to neutralize free radicals. | ijpsonline.comijpsonline.com |

| Novel Pyrimidine Derivative (for ALI) | Significant reduction of ROS levels in LPS-induced cells. | Down-regulation of the Keap1-NRF2-HO-1 pathway. | rsc.org |

| Pyrimidinol Derivatives with long side chains | Superior antioxidant activity compared to analogues with shorter side chains. | Enhanced radical quenching efficacy. | nih.gov |

Interference with Nucleic Acid Synthesis

The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), forming the structure of the nitrogenous bases cytosine, thymine, and uracil (B121893). ijpsonline.com Consequently, compounds that are structurally related to these natural pyrimidines can interfere with the synthesis and function of nucleic acids. Many antibacterial and therapeutic agents are designed to target these pathways. nih.govcreative-biolabs.com

The interference with nucleic acid synthesis by pyrimidine derivatives can occur through several mechanisms. One primary pathway is the inhibition of key enzymes involved in the de novo biosynthesis of pyrimidines. nih.gov For example, some quinoline (B57606) carboxylic acids, which are structurally related to pyrimidines, have been identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway. Its inhibition can lead to a reduction in the cellular pool of pyrimidines available for DNA and RNA synthesis. nih.gov

While mammalian cells possess both de novo and salvage pathways for pyrimidine synthesis, a disruption in the de novo pathway can have significant consequences, particularly in rapidly proliferating cells or certain pathological states. nih.gov Besides direct inhibition of biosynthetic enzymes, pyrimidine derivatives can also act as antimetabolites. In this role, they can be mistakenly incorporated into growing DNA or RNA chains, leading to chain termination or the production of non-functional nucleic acids. This disruption can halt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. creative-biolabs.com

Antimicrobial agents containing a pyrimidine structure, such as sulfamides and diaminopyridines, are known to inhibit nucleic acid synthesis. nih.gov The mechanisms often involve targeting enzymes specific to microbial nucleic acid replication or transcription, providing a basis for their selective toxicity. nih.govresearchgate.net

| Mechanism of Interference | Target | Consequence | Example Compound Class | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Dihydroorotate Dehydrogenase (DHODH) | Depletion of pyrimidine pool for DNA/RNA synthesis. | Quinolone Carboxylic Acids | nih.gov |

| Antimetabolite Action | DNA/RNA Polymerases | Incorporation into nucleic acid chains, causing chain termination or dysfunction. | General Pyrimidine Analogues | creative-biolabs.com |

| Inhibition of Synthesis | Folate Synthesis Pathway (indirectly affects nucleotide synthesis) | Reduced availability of precursors for nucleic acid synthesis. | Sulfamides, Diaminopyridines | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 6 4 Propylphenyl Pyrimidin 4 Ol

Chromatographic Techniques for Analysis and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are indispensable for the separation, identification, and quantification of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol, ensuring its purity and stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrimidine (B1678525) derivatives. The technique is valued for its high resolution and sensitivity. For a compound like this compound, a reversed-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance. While a specific HPLC method for this compound is not detailed in the literature, analytical standards for similar compounds like 2-(Diethylamino)-6-methyl-4-pyrimidinol are available for determination by LC-based techniques. sigmaaldrich.com

Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable pyrimidine derivatives. For GC analysis, derivatization may sometimes be necessary to increase the volatility of the pyrimidinol. GC-MS provides not only retention time data for identification but also mass spectral data for structural confirmation. nist.gov The analysis of pyrimidine bases in biological materials has been successfully demonstrated using GC-MS after silylation. nih.gov For the related compound 2-Isopropyl-6-methyl-4-pyrimidinol, GC-MS data is available, indicating its suitability for this analytical approach. nih.gov

Table 1: Representative Chromatographic Data for a Related Pyrimidinol Data for the analogous compound 2-Isopropyl-6-methyl-4-pyrimidinol.

| Technique | Parameter | Value | Source |

|---|---|---|---|

| GC-MS | Precursor m/z | 152 | nih.gov |

| Major Fragment Ion (m/z) | 137 | ||

| LC-MS | Retention Time | 4.3 min | nih.gov |

| Precursor m/z ([M+H]+) | 153.1022 | ||

| Ionization Mode | Positive ESI |

Spectroscopic Methods for Structural Elucidation (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of the hydrogen and carbon atoms in this compound. uobasrah.edu.iq In the ¹H NMR spectrum, one would expect to see distinct signals for the methyl, propyl, and phenyl protons, as well as a signal for the proton on the pyrimidine ring. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the different carbon atoms, including those in the pyrimidine ring, the phenyl ring, and the alkyl substituents. researchgate.netmdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (in the enol form) or N-H and C=O stretches (in the keto form), as well as C-H, C=C, and C=N vibrations. researchgate.netnist.govnist.gov The exact positions of these bands can provide insights into the tautomeric form present in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine derivatives typically exhibit strong UV absorption due to the π-electron system of the heterocyclic ring. researchgate.net The UV-Vis spectrum of this compound would be expected to show one or more absorption maxima (λmax), the positions and intensities of which are characteristic of the chromophoric system.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule. nist.gov The fragmentation pattern can provide valuable information for confirming the structure. miamioh.edudocbrown.info

Table 2: Predicted and Representative Spectroscopic Data for Pyrimidinols Data for the analogous compound 2-Isopropyl-6-methyl-4-pyrimidinol is provided for illustrative purposes.

| Technique | Parameter | Expected/Representative Value | Source |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to methyl, propyl, phenyl, and pyrimidine protons. | nih.gov |

| Specific data for 2-Isopropyl-6-methyl-4-pyrimidinol available in public databases. | |||

| ¹³C NMR | Chemical Shift (δ) | Signals for all unique carbon atoms in the molecule. | nih.govspectrabase.com |

| Specific data for 2-Isopropyl-6-methyl-4-pyrimidinol available in public databases. | |||

| IR | Key Vibrations (cm⁻¹) | ~3400-3200 (O-H/N-H), ~1650 (C=O), ~1600 (C=C, C=N) | nih.gov |

| UV-Vis | λmax (nm) | Typically in the range of 250-300 nm for pyrimidine derivatives. | nih.gov |

| Mass Spectrometry | Molecular Ion (m/z) | Expected at the molecular weight of C₁₄H₁₆N₂O. | nih.gov |

| Key Fragments | Loss of alkyl groups, fragmentation of the pyrimidine ring. |

Crystallography and Solid-State Characterization (e.g., Single-Crystal X-ray Diffraction)

While a specific crystal structure for this compound has not been reported, studies on similar pyrimidinol derivatives have been conducted. For instance, the crystal structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one revealed that it exists in the keto form in the solid state and forms centrosymmetric dimers through N—H⋯O hydrogen bonds. nih.gov This highlights the importance of crystallographic studies in understanding the solid-state behavior of this class of compounds.

Table 3: Representative Crystallographic Data for a Related Pyrimidinol Data for the analogous compound 2-Isopropyl-6-methylpyrimidin-4(3H)-one.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | |

| Tautomeric Form | Keto-form (pyrimidin-4(3H)-one) | |

| Key Intermolecular Interaction | N—H⋯O hydrogen bonds forming R²₂(8) rings |

Tautomerism Studies in Pyrimidinols

Pyrimidin-4-ols, including this compound, can exist in tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. ias.ac.inchemicalbook.com

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties. Spectroscopic techniques are often employed to investigate tautomeric equilibria. researchgate.netrsc.org For example, ¹H NMR spectroscopy can be used to observe separate signals for the protons of each tautomer if the interconversion is slow on the NMR timescale. IR spectroscopy can help distinguish between the keto and enol forms by the presence of characteristic C=O and O-H stretching bands, respectively. Computational studies are also valuable for predicting the relative stabilities of different tautomers. researchgate.net For many 4-hydroxypyrimidines, the keto form is found to be more stable. chemicalbook.comnih.gov The crystallization process itself can favor one tautomer over another, as observed for 2-isopropyl-6-methylpyrimidin-4-ol, which crystallizes in the keto form. nih.gov

Table 4: General Characteristics of Tautomerism in Pyrimidin-4-ols

| Tautomeric Form | Key Structural Feature | Influencing Factors | Typical Spectroscopic Signature |

|---|---|---|---|

| Keto (Pyrimidin-4-one) | C=O and N-H groups | Solvent polarity, temperature, substituent effects, solid-state packing | IR: C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹) |

| Enol (Pyrimidin-4-ol) | C-OH group | IR: O-H stretch (~3400 cm⁻¹) |

Environmental Occurrence and Metabolic Pathways of Pyrimidinol Derivatives in Non Human Systems

Metabolic Fate in Non-Human Organisms:There is a lack of published research on the metabolic fate of 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol in any non-human organisms, such as nematodes or agricultural animals.

Therefore, the requested article focusing solely on the environmental and metabolic aspects of this compound cannot be generated due to the absence of scientific data on this specific compound.

Patent Landscape and Future Research Directions for Pyrimidinol Compounds

Analysis of Patented Pyrimidinol Structures and Claims

The patent landscape for pyrimidinol compounds is rich and varied, underscoring their significance as versatile scaffolds in drug discovery. A prominent area of patent activity revolves around their application as kinase inhibitors for cancer therapy. For instance, patent CN102382172A discloses a series of 4-pyrimidinol derivatives designed to inhibit key kinases involved in tumor growth and proliferation, such as KDR/VEGFR-2, FLT3, and PDGFR. The claims within this patent cover the use of these compounds in preparing drugs for treating various cancers. The core structure in these patents typically features a substituted pyrimidinol ring, with modifications aimed at enhancing potency and selectivity.

Another significant thrust in the patenting of pyrimidinol derivatives is their use as modulators of G-protein coupled receptors (GPCRs), which are crucial targets for a wide array of diseases. Patent WO2013116383A1, for example, describes pyrimidinol compounds that function as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The claims in this patent extend to the synthesis and application of these compounds for treating central nervous system disorders, including schizophrenia and Alzheimer's disease. The patented molecules often incorporate diverse aryl and heteroaryl substituents on the pyrimidinol core to achieve the desired receptor affinity and pharmacological profile.

Furthermore, the hedgehog signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, has also been a target for pyrimidinol-based inhibitors. Patent US20100222353A1 details the invention of pyrimidinol compounds that inhibit this pathway, which is often aberrantly activated in cancers like basal cell carcinoma and medulloblastoma. The claims are directed towards the use of these specifically substituted pyrimidinol structures for the treatment of such malignancies.

A thorough analysis of the patent literature reveals that the pyrimidinol scaffold is a highly adaptable platform. The claims in these patents are often broad, encompassing not just individual compounds but also extensive Markush structures, thereby covering a vast chemical space of related pyrimidinol derivatives.

Table 1: Representative Patented Pyrimidinol Structures and Their Therapeutic Claims

| Patent Number | Key Structural Features | Therapeutic Claims | Target(s) |

| CN102382172A | 4-pyrimidinol derivatives with diverse substituents | Treatment of cancers and proliferative disorders | KDR/VEGFR-2, FLT3, PDGFR |

| WO2013116383A1 | Pyrimidinol derivatives with aryl and heteroaryl moieties | Treatment of central nervous system disorders (e.g., schizophrenia, Alzheimer's disease) | mGluR2 positive allosteric modulators |

| US20100222353A1 | Specifically substituted pyrimidinol core | Treatment of cancers driven by aberrant hedgehog signaling (e.g., basal cell carcinoma) | Hedgehog signaling pathway inhibitors |

Emerging Trends in Pyrimidinol Research and Development

The scope of pyrimidinol research is continually expanding, with several emerging trends pointing towards new therapeutic applications. A significant area of recent interest is the development of pyrimidinol compounds as antiviral and antimicrobial agents. Researchers are uncovering novel pyrimidinol derivatives with potent activity against a range of pathogens, opening up possibilities for new treatments for infectious diseases.

Another burgeoning area is the investigation of pyrimidinol-based compounds for the treatment of neurodegenerative diseases. Studies are focusing on the neuroprotective properties of these molecules, particularly their ability to mitigate neuroinflammation and oxidative stress, which are key contributors to the pathology of conditions such as Parkinson's and Alzheimer's disease. The chemical tractability of the pyrimidinol scaffold allows for the design of compounds capable of crossing the blood-brain barrier and engaging with specific targets in the central nervous system.

The application of pyrimidinol compounds is also extending into the agricultural sector. Research is underway to explore their potential as novel herbicides and fungicides. By targeting essential enzymes in plants and fungi, these compounds offer a promising avenue for the development of new crop protection agents that can help address the growing challenges of resistance and environmental impact.

Challenges and Opportunities in Academic Pyrimidinol Research

Academic research focused on pyrimidinol compounds is not without its challenges. A primary obstacle is the synthetic complexity associated with preparing novel, multi-substituted pyrimidinol analogues. The development of more efficient and stereoselective synthetic routes is crucial for expanding the accessible chemical space and enabling thorough structure-activity relationship (SAR) studies.

A further challenge lies in the detailed elucidation of the mechanism of action for many newly discovered bioactive pyrimidinol compounds. While a compound may exhibit promising activity in a cellular assay, identifying its direct molecular target(s) can be a difficult and resource-intensive undertaking. A deeper understanding of the molecular pharmacology of these compounds is essential for their successful translation into therapeutic candidates.

Despite these hurdles, academic research in this area is ripe with opportunities. The vast and largely unexplored chemical space of pyrimidinol derivatives presents a fertile ground for the discovery of novel bioactive molecules. The modular nature of the pyrimidinol scaffold is well-suited for the application of combinatorial chemistry and diversity-oriented synthesis strategies to generate large and diverse compound libraries.

Collaborative efforts between synthetic chemists, biologists, and computational scientists are key to unlocking the full potential of pyrimidinol research. Academic institutions are uniquely positioned to pursue innovative and high-risk research projects that may not be the primary focus of the pharmaceutical industry. The establishment of open-access databases and compound-sharing initiatives could further catalyze progress and foster a more collaborative research environment.

Potential for Rational Design of Novel Pyrimidinol-Based Scaffolds

The pyrimidinol core is widely regarded as a privileged scaffold in medicinal chemistry, and there is immense potential for the rational design of novel derivatives with superior therapeutic properties. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational approaches that can guide the design and optimization of pyrimidinol-based compounds.

By utilizing high-resolution X-ray crystal structures of pyrimidinol derivatives bound to their protein targets, researchers can gain critical insights into the molecular interactions that drive binding affinity and selectivity. This structural information can then be used to design new analogues with improved potency and reduced off-target effects. For example, the strategic placement of functional groups on the pyrimidinol ring can be used to form additional hydrogen bonds or van der Waals interactions with the target protein, thereby enhancing binding.

In cases where the three-dimensional structure of the target protein is not available, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. By analyzing a series of active pyrimidinol compounds, a pharmacophore model can be constructed that defines the key steric and electronic features required for biological activity. This model can then be used as a virtual screen to identify new hit compounds from large chemical databases.

The synergy between computational chemistry and synthetic chemistry is paramount for the successful rational design of novel pyrimidinol-based scaffolds. In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties can help to prioritize the synthesis of compounds with more favorable pharmacokinetic profiles. This integrated, multi-parameter optimization approach can significantly enhance the efficiency of the drug discovery process and increase the likelihood of identifying promising clinical candidates.

常见问题

Q. What are the recommended synthetic routes for 2-Methyl-6-(4-propylphenyl)pyrimidin-4-ol?

The synthesis of pyrimidine derivatives often employs cyclocondensation or cross-coupling reactions. For example:

- Biginelli-like reactions : Use substituted aryl aldehydes, β-keto esters, and urea/thiourea under acidic conditions to form dihydropyrimidinone scaffolds, followed by oxidation .

- Suzuki-Miyaura coupling : Introduce the 4-propylphenyl group via palladium-catalyzed cross-coupling between halogenated pyrimidine intermediates and aryl boronic acids .

Key considerations : Optimize reaction time (e.g., 8–12 hours), temperature (80–100°C), and catalysts (e.g., Pd(PPh₃)₄) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is typical .

Q. Which analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry and substituent positions using ¹H/¹³C NMR (e.g., hydroxyl proton at δ 10–12 ppm; aromatic protons in the 6.5–8.5 ppm range) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₄H₁₆N₂O: 232.1212) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water mobile phases .

Q. How can researchers validate the structural integrity of this compound?

- X-ray crystallography : Resolve crystal structures to confirm bond angles and substituent orientation (applies to crystalline derivatives) .

- FT-IR spectroscopy : Identify functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, pyrimidine ring vibrations at 1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/ethanol mixtures to balance reactivity and solubility .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Q. How should researchers address discrepancies in biological activity data across studies?

- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), compound concentration (µM to nM ranges), and incubation times .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .

- Statistical validation : Apply ANOVA or multivariate analysis to distinguish signal noise from true biological effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Substituent variation : Modify the 4-propylphenyl group (e.g., fluorinated or electron-withdrawing substituents) to assess effects on receptor binding .

- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., trifluoromethyl, methoxy) to enhance metabolic stability .

- Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases or GPCRs) .

Q. How can stability issues in aqueous solutions be mitigated during in vitro assays?

- Buffering agents : Use phosphate-buffered saline (PBS, pH 7.4) or HEPES to minimize hydrolysis .

- Lyophilization : Store the compound as a lyophilized powder at -20°C and reconstitute in DMSO immediately before use .

- Degradation monitoring : Perform stability-indicating HPLC assays under accelerated conditions (40°C, 75% humidity) .

Q. What modifications enhance solubility without compromising bioactivity?

- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group to improve hydrophilicity .

- Salt formation : Prepare sodium or potassium salts of the hydroxyl group for better aqueous solubility .

- Prodrug design : Synthesize ester or carbonate prodrugs that hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。